molecular formula C24H22N4O5S B515594 Taprenepag CAS No. 752187-80-7

Taprenepag

Numéro de catalogue: B515594
Numéro CAS: 752187-80-7
Poids moléculaire: 478.5 g/mol
Clé InChI: MFFBXYNKZHTCEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taprenepag (CP-544326) is a potent and selective prostaglandin E2 (PGE2) receptor agonist targeting the EP2 subtype. It exhibits high selectivity (>270-fold for EP2 over EP1, EP3, and EP4 receptors) and demonstrates strong efficacy in elevating intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cellular signaling . This compound is under investigation for glaucoma treatment due to its ability to reduce intraocular pressure (IOP) by activating EP2 receptors in the eye .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Taprenepag peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'un squelette de phénylpyrazole. La synthèse commence généralement par la préparation d'intermédiaires clés, suivie de réactions de couplage pour former le produit final. Les réactifs couramment utilisés dans la synthèse comprennent les dérivés de pyrazole, les acides phénylboroniques et les chlorures de sulfonyle .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut le choix de solvants, de catalyseurs et de conditions de réaction appropriés pour garantir un rendement élevé et une pureté élevée. Le processus peut également impliquer des étapes de purification telles que la recristallisation et la chromatographie pour obtenir le produit final sous sa forme désirée .

Analyse Des Réactions Chimiques

Types de réactions

Taprenepag subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound .

Applications de recherche scientifique

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur EP2, un récepteur transmembranaire couplé à la protéine Gs présent dans le corps ciliaire et le réseau trabéculaire. Lors de la liaison, this compound stimule une augmentation des niveaux intracellulaires d'adénosine 3',5'-monophosphate cyclique (AMPc) par l'intermédiaire de la protéine Gs. Cette augmentation de l'AMPc favorise l'écoulement de l'humeur aqueuse en améliorant les voies d'écoulement trabéculaire et uvéosclérale .

Applications De Recherche Scientifique

Glaucoma Treatment

Clinical Trials
Taprenepag has undergone various clinical trials to evaluate its efficacy and safety in reducing IOP. A pivotal Phase 2 trial demonstrated that this compound isopropyl significantly reduced IOP in patients with POAG and ocular hypertension. The study compared its effects to those of latanoprost, a well-established treatment for glaucoma. Results indicated that this compound was comparable to latanoprost in efficacy when administered as monotherapy and showed additive effects when combined with latanoprost .

Table 1: Summary of Clinical Trial Findings

Study PhaseNumber of ParticipantsTreatment ComparisonKey Findings
Phase 2250This compound vs. LatanoprostSignificant IOP reduction with this compound
Phase 267Dose-response studyAll doses showed greater IOP reduction vs. vehicle

Ocular Safety and Toxicity Studies

Ocular Events Investigation
Research has also focused on the ocular safety profile of this compound. A study reported adverse events such as iritis and photophobia during clinical trials, prompting further investigation into the underlying mechanisms. In vivo studies using cynomolgus monkeys demonstrated a dose-related incidence of these events, which were reversible after discontinuation of the drug. Importantly, no significant toxicity to corneal endothelial or epithelial cells was observed, supporting the continued development of this compound for ocular applications .

Table 2: Ocular Safety Study Results

Study TypeAnimal ModelObserved EffectsRecovery Observed
In VivoCynomolgus monkeysIritis, increased corneal thicknessYes (28 days)
In VitroHuman corneal cellsNo cytotoxicity at ≤100 μMN/A

Mechanistic Studies

Cell Viability and Cytokine Induction
In vitro studies have explored the effects of this compound on human corneal epithelial and endothelial cells. These studies assessed cell viability, paracellular permeability, and cytokine induction profiles. Results indicated that while excipients affected cell viability, this compound itself did not exhibit significant cytotoxicity at therapeutic concentrations .

Comparative Efficacy Studies

Prostaglandin E2 Receptor Agonists
Research has highlighted this compound's potential as a novel treatment option by comparing it with other prostaglandin analogs. A study indicated that agonists like this compound could alleviate severe retinopathy in specific animal models, suggesting broader therapeutic applications beyond glaucoma management .

Mécanisme D'action

Taprenepag exerts its effects by selectively binding to the EP2 receptor, a Gs-coupled transmembrane receptor found in the ciliary body and trabecular meshwork. Upon binding, this compound stimulates an increase in intracellular adenosine 3’,5’-cyclic monophosphate (cAMP) levels through Gs-protein mediation. This increase in cAMP promotes aqueous humor outflow by enhancing trabecular and uveoscleral outflow pathways .

Comparaison Avec Des Composés Similaires

Taprenepag vs. Forskolin

Mechanism :

  • This compound : Selectively activates EP2 receptors, leading to cAMP synthesis via G-protein-coupled signaling .
  • Forskolin : Directly activates adenylate cyclase (AC), bypassing receptor-mediated pathways to increase cAMP .

Efficacy :

  • This compound stimulates cAMP more effectively at lower concentrations. At 0.2 µM, it increases cAMP by 32–68% across cell lines, whereas 25 µM Forskolin achieves similar levels .
  • In CEP290-deficient fibroblasts, 0.2 µM this compound significantly improves cilium formation (p<0.05), while Forskolin requires 25 µM for comparable effects .

Selectivity :

  • This compound’s EP2 selectivity minimizes off-target effects, whereas Forskolin’s broad AC activation may disrupt multiple pathways .

Dosage :

  • This compound is effective at nanomolar concentrations (EC50 = 2.8 nM), while Forskolin requires micromolar doses (EC50 = 2.5–25 µM) .

Table 1 : Pharmacological Profiles

Compound Target EC50 (nM) Selectivity cAMP Efficacy (0.2 µM)
This compound EP2 Receptor 2.8 270-fold over EP1/3/4 32–68% increase
Forskolin Adenylate Cyclase 2500–25000 Non-selective <20% increase

This compound vs. Alprostadil

Mechanism :

  • This compound : Exclusive EP2 agonism .
  • Alprostadil : Activates both EP2 and EP4 receptors .

Cilium Effects :

  • Both compounds increase cilium length in CEP290-deficient fibroblasts (0.2 µM, p<0.05). However, this compound’s EP2 specificity avoids EP4-mediated side effects, such as inflammation .

This compound vs. Non-Selective Agonists (e.g., PGE1)

Advantages of this compound :

  • Targeted Action: Unlike non-selective agonists, this compound’s EP2 focus enhances therapeutic precision. For example, PGE1 activates multiple receptors (EP1–4), increasing risks of off-target effects .
  • Dose Efficiency : this compound achieves significant cAMP elevation at 0.2 µM, whereas PGE1 analogs require higher doses for comparable outcomes .

Key Research Findings

  • CEP290-Deficient Models: this compound restores retinal structure in Cep290del36/del36 mice, increasing outer nuclear layer thickness by 15% (p<0.05) and improving electroretinogram (ERG) responses .
  • Cellular Studies : In fibroblasts, this compound rescues cilium formation defects in severe CEP290 mutants (e.g., E14/E32), increasing ciliated cells from 9.2% to 39.6% (p<0.0001) .
  • Clinical Relevance : Phase II trials confirm this compound’s IOP-lowering efficacy (20–40% reduction) with reversible side effects .

Activité Biologique

Taprenepag, also known as this compound isopropyl or PF-04217329, is a selective agonist of the prostaglandin EP(2) receptor that is primarily investigated for its efficacy in treating ocular conditions such as glaucoma and ocular hypertension. This article delves into the biological activity of this compound, presenting findings from various studies, including clinical trials and preclinical research.

This compound exerts its effects by selectively activating the EP(2) receptor, which plays a crucial role in regulating intraocular pressure (IOP). The activation of this receptor leads to increased aqueous humor outflow, thereby reducing IOP in patients with primary open-angle glaucoma (POAG) and ocular hypertension. This mechanism positions this compound as a promising alternative to existing treatments like latanoprost.

Clinical Trials Overview

Several clinical trials have evaluated the safety and efficacy of this compound:

  • Phase 2 Randomized Trial :
    • Objective : To assess the dose-response relationship and safety profile.
    • Design : Double-masked, vehicle-controlled trial involving 250 participants.
    • Results :
      • Statistically significant reductions in IOP were observed across all doses of this compound compared to the vehicle control.
      • At day 28, combinations of this compound with latanoprost showed superior IOP reduction compared to latanoprost alone .
  • AYAME Study :
    • Comparison : this compound (0.002%) versus latanoprost (0.005%).
    • Findings : Both treatments effectively reduced IOP, with this compound demonstrating comparable tolerability and efficacy .
  • Inoue et al. Study :
    • Focus : Efficacy in normal-tension glaucoma (NTG).
    • Results : Significant IOP reduction from a mean of 15.7 mmHg at baseline to 12.0 mmHg after four months of treatment with this compound .

Safety Profile

While this compound has shown promising results in lowering IOP, it is essential to consider its safety profile:

  • Adverse Events : In clinical trials, treatment-emergent adverse events were reported in approximately 63% of participants receiving this compound, with common side effects including conjunctival hyperemia and corneal thickening .
  • Ocular Toxicity Studies : Preclinical studies indicated that while some ocular events such as iritis and increased corneal thickness were noted, they were reversible upon discontinuation of the drug .

Case Study Summary Table

StudyPopulationInterventionBaseline IOPFinal IOPOutcome
AYAME Study190 patients with POAG/OHTThis compound 0.002% vs Latanoprost 0.005%23.78 ± 1.73 mmHg17.81 ± 2.41 mmHgNon-inferior efficacy
Inoue et al.54 eyes with NTGThis compound treatment15.7 mmHg12.0 mmHgSignificant reduction
FUJI Study26 patients non-/poor responders to LatanoprostThis compound treatmentN/AN/AImproved IOP control

In Vitro and In Vivo Studies

Research involving cynomolgus monkeys has provided insights into the ocular effects of this compound:

  • Findings : A dose-related incidence of iritis and increased corneal thickness was observed; however, these effects resolved within 28 days post-treatment cessation .
  • Cell Viability Studies : In vitro studies demonstrated no significant cytotoxic effects on corneal endothelial cells at concentrations up to 100 μM, indicating a favorable safety profile for ocular tissues .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Taprenepag in cellular models, and how is this quantified experimentally?

this compound acts as a selective prostaglandin E2 receptor (EP2) agonist, binding to EP2 receptors to stimulate intracellular cAMP synthesis. This is quantified using dose-response experiments measuring cAMP levels via ELISA or fluorescence assays. For example, in CEP290-deficient fibroblasts, 0.2 µM this compound increased cAMP by 32–68% compared to DMSO controls, with an EC50 of 1.9 nM in cell-based assays . Forskolin (a cAMP activator) is often used as a comparator, but this compound achieves higher cAMP elevations at lower concentrations (e.g., 0.2 µM vs. 25 µM Forskolin) .

Q. What are the standard in vitro protocols for evaluating this compound’s effects on cilium formation and elongation?

  • Cell lines : Use serum-starved control and mutant fibroblasts (e.g., CEP290-deficient I26, E36 cell lines) to induce cilium formation .
  • Treatment : Expose cells to 0.2 µM this compound or DMSO (vehicle control) for 24 hours.
  • Analysis : Quantify cilium length via immunofluorescence (e.g., ARL13B staining) and automated image analysis. Statistical significance is determined using one-way ANOVA with Tukey’s post-hoc test (≥3 replicates, p < 0.05) .

Q. How does this compound’s selectivity for EP2 receptors influence experimental design in comparative studies?

EP2 receptor specificity is validated by:

  • mRNA profiling : qRT-PCR to confirm PTGER2 (EP2) expression in target cells (e.g., fibroblasts). Mutant cell lines (e.g., E14/E32) lacking EP2 expression serve as negative controls .
  • Pharmacological controls : Co-treatment with EP2 antagonists (e.g., PF-04418948) to block this compound’s effects, ensuring observed outcomes are receptor-dependent .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different CEP290-mutant cell lines?

In E14/E32 mutant fibroblasts, this compound fails to elevate cAMP or rescue cilium defects due to absent EP2 receptor expression (Figure 2B) . To address such contradictions:

  • Step 1 : Validate EP2 receptor presence via qRT-PCR or Western blot before treatment.
  • Step 2 : Use CRISPR/Cas9 to restore EP2 expression in non-responsive lines, then re-test this compound’s effects.
  • Step 3 : Compare genetic backgrounds (e.g., secondary mutations in E14/E32) that may indirectly impair EP2 signaling .

Q. What methodological considerations are critical when translating this compound’s in vitro efficacy to in vivo models of retinal degeneration?

  • Dosage optimization : In Cep290del36/del36 mice, 18 mg/kg this compound via intraperitoneal injection achieves retinal bioavailability without toxicity. Lower doses (e.g., 9 mg/kg) show suboptimal cAMP stimulation .
  • Endpoint selection : Measure structural outcomes (e.g., outer nuclear layer thickness via H&E staining) and functional recovery (e.g., scotopic ERG a-wave amplitudes) .
  • Controls : Include vehicle-treated mutants and wild-type cohorts to distinguish drug effects from baseline variability .

Q. How should researchers statistically analyze non-Gaussian distributions in this compound-related datasets (e.g., cilium length variability)?

For non-normally distributed data (common in high-content imaging):

  • Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests instead of ANOVA. For example, this compound’s effect on rhodopsin levels in murine retinas was analyzed with Mann-Whitney U (p < 0.001) .
  • Data transformation : Apply log-normalization to cilium length measurements to meet parametric test assumptions .

Q. Data Contradiction & Validation

Q. What strategies validate this compound’s specificity when off-target effects are suspected in cAMP assays?

  • Receptor profiling : Screen this compound against other prostaglandin receptors (EP1, EP3, EP4) using competitive binding assays. EP2 selectivity should exceed 270-fold (IC50 = 10 nM for EP2 vs. >2.7 µM for others) .
  • Knockdown models : siRNA-mediated EP2 silencing in responsive cell lines (e.g., C1 fibroblasts) should abolish this compound-induced cAMP elevation .

Q. How can researchers address variability in this compound’s therapeutic outcomes across preclinical retinal degeneration models?

  • Model stratification : Subdivide mutant mice by disease stage (e.g., early vs. advanced degeneration) to identify responsive subgroups. In Cep290del36/del36 mice, this compound is most effective during early degeneration .
  • Multi-omics integration : Correlate transcriptomic data (e.g., retinal EP2 expression levels) with therapeutic response to identify predictive biomarkers .

Q. Methodological Resources

  • Key protocols : Serum starvation for cilium induction , intraperitoneal dosing in murine models .
  • Statistical tools : GraphPad Prism for ANOVA/Tukey tests , ImageJ for cilium quantification .
  • Data repositories : Gene Expression Omnibus (GEO) for EP2 mRNA datasets , BioStudies for preclinical trial raw data .

Propriétés

IUPAC Name

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBXYNKZHTCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226187
Record name Taprenepag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752187-80-7
Record name Taprenepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprenepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taprenepag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPRENEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taprenepag
Reactant of Route 2
Reactant of Route 2
Taprenepag
Reactant of Route 3
Taprenepag
Reactant of Route 4
Taprenepag
Reactant of Route 5
Taprenepag
Reactant of Route 6
Reactant of Route 6
Taprenepag

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.